Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the difluorophenyl ring .
Scientific Research Applications
Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
2,6-Difluorophenyl isothiocyanate: This compound also contains a difluorophenyl group but differs in its functional group and reactivity.
2,6-Difluorophenyl isocyanate: Similar in structure but with an isocyanate group, leading to different chemical properties and applications.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Contains a difluorophenyl group and is used in photoactive materials.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H11F2NO3 |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 2-(2,6-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11F2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)10-8(14)5-4-6-9(10)15/h4-6H,3H2,1-2H3 |
InChI Key |
ZPVRHVJZSIEFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=C(C=CC=C2F)F)C |
Origin of Product |
United States |
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